![molecular formula C14H16F3NO2 B1308711 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid CAS No. 732256-85-8](/img/structure/B1308711.png)
1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)benzyl)-piperidine-4-carboxylic acid (TFMPCA) is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. TFMPCA is also a useful reagent for the synthesis of other organic compounds. The compound has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Synthesis of Piperidine Derivatives : Piperidine derivatives, including those related to 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid, have been synthesized from serine and terminal acetylenes, providing a route to optically pure piperidines. The products serve as versatile intermediates for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Innovative Synthesis Methods : A new simple synthesis method has been developed for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, showcasing improved yields and simpler operational steps compared to traditional methods. This highlights the ongoing innovation in the synthesis of piperidine derivatives (Chun, 2000).
Crystal and Molecular Structure Studies
Structural Characterization : Studies on the crystal and molecular structure of 4-carboxypiperidinium chloride, closely related to the compound , provide insights into its conformation and bonding interactions. These findings are significant for understanding the chemical behavior and potential applications of similar compounds (Szafran et al., 2007).
Hydrogen Bonding Studies : Research on complexes formed by piperidine-4-carboxylic acid has shed light on hydrogen bonding patterns and spectral properties, contributing to the broader understanding of such compounds' chemical interactions (Komasa et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of the compound 1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid are currently unknown
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It is possible that this compound may influence several pathways, leading to downstream effects on cellular functions . More research is needed to understand the full extent of its impact on biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness
Propriétés
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)12-3-1-10(2-4-12)9-18-7-5-11(6-8-18)13(19)20/h1-4,11H,5-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCSXSSVAUPVIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

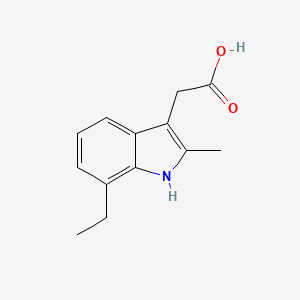
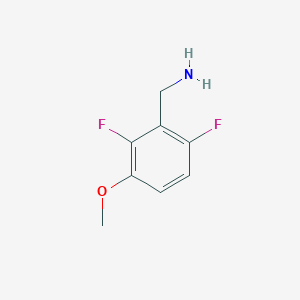
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)
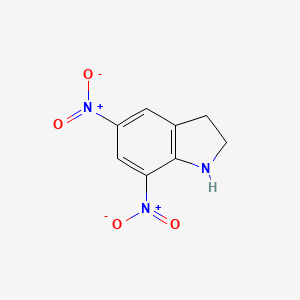
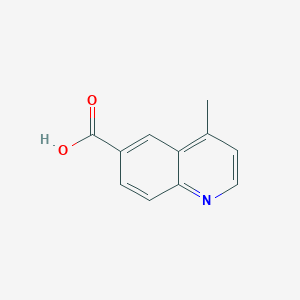

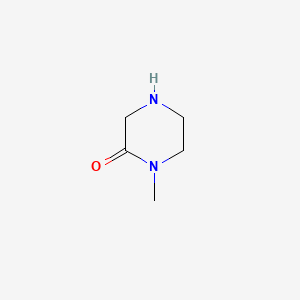
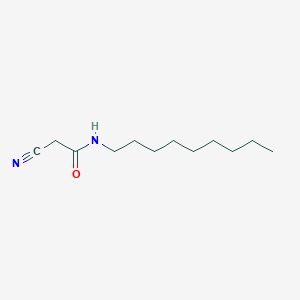
![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)


